REACTION_CXSMILES
|
[C:1]12([C:11]([NH2:13])=O)[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.S(C)C.CO>C1COCC1>[C:1]12([CH2:11][NH2:13])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
S(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |